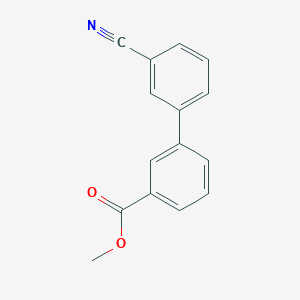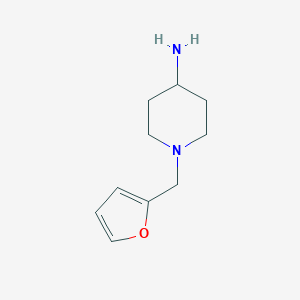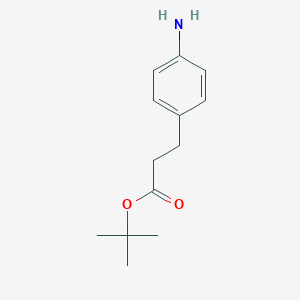
Methyl (biphenyl-4-yloxy)acetate
Übersicht
Beschreibung
Methyl (biphenyl-4-yloxy)acetate, also known as methyl 4-(biphenyl-4-yloxy)butanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Environmental Impacts and Biodegradation Pathways
Research on the degradation pathways of various acetate compounds, including pharmaceuticals and environmental pollutants, has implications for understanding how similar structures, potentially including Methyl (biphenyl-4-yloxy)acetate, behave in environmental contexts. For instance, the study of acetaminophen degradation under advanced oxidation processes reveals insights into the environmental fate and transformation products of acetate-containing compounds, which could be relevant for assessing the environmental impact of Methyl (biphenyl-4-yloxy)acetate (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical and Detection Techniques
The development of chemosensors based on specific structural motifs, such as those found in biphenyl derivatives, highlights the potential for Methyl (biphenyl-4-yloxy)acetate to be involved in the development of new analytical techniques for detecting environmental pollutants or biochemical analytes. For example, fluorescent chemosensors utilizing structural analogs have been explored for their selectivity and sensitivity towards various analytes, indicating the potential for Methyl (biphenyl-4-yloxy)acetate to contribute to this field (Roy, 2021).
Epigenetic Modifications and Environmental Exposures
The role of chemical exposures, including those from various methyl and acetate compounds, in affecting epigenetic modifications such as DNA methylation has been a significant area of research. This work is crucial for understanding how environmental factors contribute to disease risk, including neurodevelopmental disorders. While Methyl (biphenyl-4-yloxy)acetate was not directly studied, the mechanisms by which similar compounds influence epigenetic states could be relevant (Keil & Lein, 2016).
Removal and Treatment Strategies for Water Contaminants
The search for efficient removal strategies for acetaminophen, a compound sharing functional groups with Methyl (biphenyl-4-yloxy)acetate, from water sources has led to the development of various adsorptive and oxidative methods. These studies provide a foundation for understanding how similar compounds could be treated or removed from environmental matrices, ensuring safer water resources (Igwegbe et al., 2021).
Eigenschaften
IUPAC Name |
methyl 2-(4-phenylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVTGFZGFVODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383129 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54334-73-5 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)









![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
